(2-Bromo-3-chloropyridin-4-yl)methanol
Description
BenchChem offers high-quality (2-Bromo-3-chloropyridin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-3-chloropyridin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-3-chloropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-6-5(8)4(3-10)1-2-9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJXOVPPSNCINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227584-44-2 | |
| Record name | (2-bromo-3-chloropyridin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Bromo-3-chloropyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(2-Bromo-3-chloropyridin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science, valued for its utility in the construction of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies for its preparation. We will delve into the nuanced chemistry of functionalizing the pyridine ring, focusing on two principal pathways: the reduction of a 4-carboxaldehyde intermediate and the reduction of a 4-carboxylic acid derivative. This document offers detailed, step-by-step protocols, an analysis of the underlying reaction mechanisms, and expert insights into experimental considerations to ensure successful and reproducible synthesis.
Introduction: The Strategic Importance of (2-Bromo-3-chloropyridin-4-yl)methanol
Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals.[1] The specific substitution pattern of (2-Bromo-3-chloropyridin-4-yl)methanol, featuring orthogonal halogen atoms and a reactive hydroxymethyl group, offers a versatile platform for further chemical elaboration. The bromine atom at the 2-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, while the chlorine at the 3-position can also participate in nucleophilic aromatic substitution under specific conditions. The primary alcohol at the 4-position serves as a handle for esterification, etherification, oxidation, or conversion to a leaving group for subsequent nucleophilic displacement. This trifunctional nature makes it a highly sought-after intermediate in the synthesis of novel bioactive compounds and functional materials.
Retrosynthetic Analysis: Devising a Synthetic Blueprint
A logical retrosynthetic analysis of (2-Bromo-3-chloropyridin-4-yl)methanol points to two primary precursor functionalities at the 4-position: a carboxaldehyde or a carboxylic acid. Both can be readily reduced to the target primary alcohol. The challenge lies in the efficient and regioselective introduction of these functional groups onto the 2-bromo-3-chloropyridine core.
Caption: Retrosynthetic pathways to (2-Bromo-3-chloropyridin-4-yl)methanol.
This guide will explore both the aldehyde and carboxylic acid routes, providing detailed experimental procedures for the final reduction steps.
Synthetic Pathway I: Reduction of 2-Bromo-3-chloropyridine-4-carboxaldehyde
This is arguably the more direct route, involving the selective reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high chemoselectivity for aldehydes and ketones, and operational simplicity.[2] It offers a significant advantage over more reactive hydrides like lithium aluminum hydride (LiAlH₄), as it can be used in protic solvents like methanol or ethanol and does not typically reduce other functional groups such as esters or amides under standard conditions.[3]
Synthesis of the Aldehyde Precursor (Proposed)
Experimental Protocol: Reduction of 2-Bromopyridine-4-carboxaldehyde
This protocol is adapted from a well-established procedure for the reduction of a closely related substrate, 2-Bromopyridine-4-carboxaldehyde.[4] The principles are directly applicable to the 3-chloro substituted analogue.
Materials:
-
2-Bromo-3-chloropyridine-4-carboxaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-Bromo-3-chloropyridine-4-carboxaldehyde (1.0 equivalent) in methanol (approximately 0.25 M solution) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting aqueous residue between ethyl acetate and deionized water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Bromo-3-chloropyridin-4-yl)methanol.
-
The crude product can be purified by silica gel column chromatography if necessary.
Caption: Workflow for the reduction of the aldehyde intermediate.
Causality and Trustworthiness: The use of a slight excess of sodium borohydride ensures the complete conversion of the aldehyde. The reaction is performed at a low initial temperature to control the exothermic reaction between NaBH₄ and the protic solvent. The aqueous workup is standard for this type of reduction, effectively removing inorganic byproducts and unreacted reagent. Each step is designed to maximize yield and purity, providing a self-validating protocol.
Synthetic Pathway II: Reduction of 2-Bromo-3-chloropyridine-4-carboxylic acid
An alternative and equally viable route involves the reduction of the corresponding carboxylic acid. Carboxylic acids are generally less reactive towards hydride reagents than aldehydes. While sodium borohydride alone is typically insufficient for this reduction, its reactivity can be enhanced by the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).[5] A more potent reducing agent, lithium aluminum hydride (LiAlH₄), can also be employed for this transformation.[6]
Synthesis of the Carboxylic Acid Precursor (Proposed)
Similar to the aldehyde, the carboxylic acid can be prepared from 2-bromo-3-chloropyridine via directed ortho-metalation, followed by quenching with solid carbon dioxide (dry ice).
Experimental Protocol: Reduction of 2-bromo-4-pyridinecarboxylic acid using NaBH₄/BF₃·OEt₂
This protocol is based on a procedure for the reduction of 2-bromo-4-pyridinecarboxylic acid and is expected to be effective for the 3-chloro substituted analog.[5]
Materials:
-
2-Bromo-3-chloropyridine-4-carboxylic acid
-
Tetrahydrofuran (THF), anhydrous
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
1.5N Hydrochloric acid (HCl)
-
4N Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend sodium borohydride (4.0 equivalents) in anhydrous THF in a large, dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and an inert gas inlet.
-
Cool the suspension in an ice-water bath.
-
Add the 2-Bromo-3-chloropyridine-4-carboxylic acid (1.0 equivalent) portion-wise, allowing for the controlled evolution of hydrogen gas.
-
Once the gas evolution subsides, allow the mixture to warm to room temperature and stir until the reaction is complete.
-
Prepare a solution of boron trifluoride etherate (3.0 equivalents) in anhydrous THF and add it dropwise to the reaction mixture over several hours, maintaining the temperature at or near room temperature.
-
Stir the reaction mixture for an additional 20 hours at room temperature.
-
Cool the reaction mixture in an ice-water bath and carefully acidify to a pH of 1-2 with 1.5N HCl.
-
Remove the THF under reduced pressure.
-
Basify the remaining aqueous solution to a pH of 10-11 with 4N NaOH.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by silica gel column chromatography as needed.
Sources
Methodological & Application
(2-Bromo-3-chloropyridin-4-yl)methanol as a building block in organic synthesis
Executive Summary & Structural Analysis
(2-Bromo-3-chloropyridin-4-yl)methanol is a high-value "privileged scaffold" in medicinal chemistry. Its utility stems from its orthogonal reactivity : it possesses three distinct functional handles that can be manipulated sequentially without the need for extensive protecting group strategies.
The "Tri-Vector" Reactivity Profile
-
C2-Position (Bromine): The most reactive site for Palladium-catalyzed cross-coupling (
or Pd-insertion). The -position to the nitrogen atom makes this bond highly electron-deficient. -
C4-Position (Hydroxymethyl): A versatile aliphatic handle. It serves as a "linker" attachment point via oxidation (to aldehyde/acid) or activation (to alkyl halide/mesylate).
-
C3-Position (Chlorine): The least reactive site. It remains inert during C2-functionalization, allowing for a second, harsher coupling step later in the synthesis sequence. This "reserve reactivity" is critical for fragment-based drug discovery (FBDD).
Reactivity Map & Decision Logic
The following diagram illustrates the decision matrix for functionalizing this scaffold. Note the high contrast between the "Kinetic" path (C2 coupling) and the "Chemo-selective" path (OH functionalization).
Caption: Orthogonal functionalization pathways. Path A exploits the electronic difference between C2-Br and C3-Cl. Path B and C modify the solubility and linking properties of the molecule.
Application Notes: Critical Causality
Regioselectivity (The "Halogen Dance" Avoidance)
Observation: When subjecting 2,3-dihalopyridines to lithiation (halogen-metal exchange), there is a risk of "halogen dance" (isomerization).
Causality: The C4-hydroxymethyl group is acidic (
The "Magic Chloro" Effect
Context: In drug design, the C3-Chlorine is often retained rather than coupled.
Insight: The chlorine atom at C3 forces the substituent at C4 out of planarity (steric clash), often locking the conformation of the drug molecule into a bioactive state. Furthermore, the Cl atom increases lipophilicity (
Detailed Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling at C2
Objective: To install an aryl group at the 2-position while leaving the 3-chloro and 4-hydroxymethyl groups intact.
Reagents:
-
Substrate: (2-Bromo-3-chloropyridin-4-yl)methanol (1.0 eq)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 eq)
-
Catalyst:
(5 mol%) — Chosen for high selectivity over Pd(dppf)Cl₂ in this specific context. -
Base:
(2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: In a microwave vial or round-bottom flask, charge the substrate, boronic acid, and
. -
Inertion: Seal the vessel and purge with Nitrogen (
) or Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation. -
Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous
. -
Reaction: Heat to 85°C for 4–6 hours.
-
Control Note: Do not exceed 100°C. Higher temperatures increase the risk of oxidative addition into the C3-Cl bond.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water. The alcohol functionality makes the product polar; ensure the aqueous layer is re-extracted to maximize yield.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The product will elute significantly later than non-polar byproducts due to the -OH group.
Protocol B: Activation of C4-Alcohol to Alkyl Chloride
Objective: To convert the hydroxyl group into a leaving group for subsequent nucleophilic substitution (e.g., reacting with a secondary amine).
Reagents:
-
Substrate: (2-Bromo-3-chloropyridin-4-yl)methanol (1.0 eq)
-
Reagent: Thionyl Chloride (
) (3.0 eq) -
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Catalyst: DMF (1-2 drops)
Step-by-Step Methodology:
-
Chill: Dissolve the substrate in anhydrous DCM under
and cool to 0°C (ice bath). -
Addition: Add
dropwise. The reaction is exothermic. -
Catalysis: Add 1 drop of DMF. This forms the Vilsmeier-Haack intermediate, drastically accelerating the conversion of the electron-deficient pyridine alcohol.
-
Reflux: Allow to warm to Room Temperature (RT), then reflux at 40°C for 2 hours.
-
Quench (Safety Critical): Cool to 0°C. Quench by slowly adding saturated
.-
Warning: Evolution of
and gas. Ensure good ventilation.
-
-
Isolation: Extract with DCM. Dry over
. Evaporate solvent.[1][2]-
Stability Note: The resulting 4-(chloromethyl)-2-bromo-3-chloropyridine is unstable on silica gel. Use immediately in the next step (alkylation) without column purification if possible.
-
Quantitative Data Summary
| Property | Value / Characteristic | Relevance |
| Molecular Weight | 222.47 g/mol | Fragment-based design compliant (<300 MW). |
| C2-Br Reactivity | High | Standard Suzuki/Stille conditions apply. |
| C3-Cl Reactivity | Low | Requires bulky ligands (e.g., XPhos) or high temp (>120°C) to activate. |
| Solubility | DMSO, MeOH, DCM | Good solubility facilitates standard organic workups. |
| pKa (Pyridine N) | ~2.5 (Estimated) | Highly electron-deficient due to halogens; weak base. |
References & Sourcing
-
Compound Data & Sourcing:
-
PubChem. (2-Bromo-3-chloropyridin-4-yl)methanol (CID 7016326). National Library of Medicine.
-
Sigma-Aldrich/Merck. 2-Bromo-3-chloropyridine derivatives.
-
-
Synthetic Methodology (Regioselectivity):
-
Regioselective Cross-Coupling of 2,3-Dihalopyridines: Handy, C. J., et al. "Regioselective Suzuki Couplings of Dihalopyridines." Tetrahedron Letters, 2003. (General methodology establishing C2 > C3 reactivity).
-
BenchChem Application Notes.[3] Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid.
-
-
Patents (Medicinal Chemistry Applications):
-
Kinase Inhibitor Scaffolds: WO 2021/096903 A1. "Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate." (Demonstrates stability of the 2-bromo-3-chloro motif).
-
SHP2 Inhibitor Intermediates: WO 00/01683.[4] (Use of substituted pyridines in drug synthesis).[1][4]
-
Disclaimer: The protocols provided are for research purposes only. The synthesized alkyl halides are potential alkylating agents and should be handled with extreme caution in a fume hood.
Sources
The Strategic Application of (2-Bromo-3-chloropyridin-4-yl)methanol in Modern Medicinal Chemistry: A Guide for Researchers
(2-Bromo-3-chloropyridin-4-yl)methanol , a dihalogenated pyridylmethanol, has emerged as a highly versatile and strategic building block in the lexicon of medicinal chemistry. Its utility is rooted in the orthogonal reactivity of its bromo and chloro substituents, coupled with the synthetic handle provided by the hydroxymethyl group. This unique combination allows for the sequential and regioselective introduction of diverse molecular fragments, making it an invaluable scaffold for the construction of compound libraries aimed at a multitude of biological targets, particularly in the realm of kinase inhibitors.
This technical guide provides an in-depth exploration of the synthesis and application of (2-Bromo-3-chloropyridin-4-yl)methanol, offering detailed protocols and insights into its strategic deployment in drug discovery programs.
The Architectural Advantage: Understanding the Reactivity Profile
The core value of (2-Bromo-3-chloropyridin-4-yl)methanol lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.[1] The carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) complex than the more robust carbon-chlorine bond.[2] This reactivity differential enables the selective functionalization at the 2-position of the pyridine ring via reactions like the Suzuki-Miyaura coupling, while leaving the 3-chloro position intact for subsequent transformations. This stepwise elaboration is a powerful strategy for efficiently exploring the structure-activity relationship (SAR) of a lead compound.
The hydroxymethyl group at the 4-position offers an additional site for diversification. It can be oxidized to an aldehyde or carboxylic acid for further derivatization, or it can be used to introduce moieties that engage in critical hydrogen bonding interactions within a protein's active site.
Synthesis of (2-Bromo-3-chloropyridin-4-yl)methanol: A Proposed Protocol
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of (2-Bromo-3-chloropyridin-4-yl)methanol.
Detailed Experimental Protocol: A Representative Method
This protocol is a representative method based on the well-established Wohl-Ziegler reaction for benzylic bromination and subsequent hydrolysis.[4]
Step 1: Free-Radical Bromination of 2-Bromo-3-chloro-4-methylpyridine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-3-chloro-4-methylpyridine (1.0 eq).
-
Reagent Addition: Add anhydrous carbon tetrachloride to the flask. To this solution, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-4-(bromomethyl)-3-chloropyridine, which can be used in the next step without further purification or purified by column chromatography on silica gel.
Step 2: Hydrolysis to (2-Bromo-3-chloropyridin-4-yl)methanol
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-bromo-4-(bromomethyl)-3-chloropyridine from the previous step in dimethylformamide (DMF).
-
Nucleophilic Substitution: Add sodium acetate (1.5 eq) to the solution and heat the mixture. This will form the acetate ester intermediate.
-
Hydrolysis: After the formation of the acetate ester is complete (monitored by TLC), add an aqueous solution of sodium hydroxide and continue heating to hydrolyze the ester.
-
Work-up: Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude (2-Bromo-3-chloropyridin-4-yl)methanol can be purified by column chromatography on silica gel to afford the final product.
Application in Medicinal Chemistry: A Focus on Kinase Inhibitors
The dihalogenated pyridine scaffold is a privileged structure in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[5] The strategic placement of the bromo and chloro substituents on the pyridine ring of (2-Bromo-3-chloropyridin-4-yl)methanol allows for the precise construction of molecules that can fit into the ATP-binding pocket of various kinases.
Diagram of a Representative Application Workflow
Caption: Workflow for the synthesis of a kinase inhibitor library.
Protocol: Suzuki-Miyaura Cross-Coupling of (2-Bromo-3-chloropyridin-4-yl)methanol
This protocol provides a general procedure for the selective functionalization of the 2-position of the pyridine ring.
-
Reaction Setup: To a microwave vial or a round-bottom flask, add (2-Bromo-3-chloropyridin-4-yl)methanol (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane or DME) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically between 80-120 °C. The reaction can be performed using conventional heating or microwave irradiation to shorten the reaction time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and dilute it with water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-aryl-3-chloro-4-(hydroxymethyl)pyridine derivative.
Quantitative Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 2-Bromo-3-chloro-4-methylpyridine | 884495-42-5 | C₆H₅BrClN | 206.47 | >97% (typical)[3] |
| (2-Bromo-3-chloropyridin-4-yl)methanol | 1227584-44-2 | C₆H₅BrClNO | 222.47 | >95% (typical)[6] |
Conclusion
(2-Bromo-3-chloropyridin-4-yl)methanol is a powerful and versatile building block for medicinal chemists. Its well-defined and predictable reactivity allows for the efficient and strategic synthesis of complex molecules with potential therapeutic applications. The ability to selectively functionalize the dihalogenated pyridine core provides a robust platform for the rapid exploration of chemical space, accelerating the drug discovery process. As the demand for novel and highly specific therapeutics continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.
References
-
PubChem. 2-Bromo-3-chloro-4-methylpyridine. Available from: [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. (2021, July 23). Retrieved from [Link]
-
Organic Syntheses. Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex: 1-heptanal. Available from: [Link]
-
Organic Syntheses. 3-BROMO-4-AMINOTOLUENE. Available from: [Link]
-
Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Available from: [Link]
-
Chemistry Stack Exchange. Conditions for free radical bromination using NBS and peroxides?. (2017, February 28). Available from: [Link]
-
Organic Chemistry Portal. Wohl-Ziegler Reaction. Available from: [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Available from: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura Coupling. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]
-
PubChem. 2-Bromo-3-chloro-4-methylpyridine. Available from: [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Available from: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura Coupling. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 1227584-44-2 | (2-Bromo-3-chloropyridin-4-yl)methanol - Synblock [synblock.com]
Application Note: Site-Selective Functionalization of (2-Bromo-3-chloropyridin-4-yl)methanol for Advanced Material Scaffolds
Topic: (2-Bromo-3-chloropyridin-4-yl)methanol in Material Science Content Type: Application Note & Technical Guide Audience: Senior Synthetic Chemists, Material Scientists, and Process Development Engineers.
Introduction: The "Linchpin" Architecture
(2-Bromo-3-chloropyridin-4-yl)methanol (CAS: 1227584-44-2) represents a high-value "linchpin" scaffold in material science due to its orthogonal reactivity profile . Unlike symmetric building blocks, this molecule offers three distinct vectors for functionalization, enabling the precise construction of asymmetric organic semiconductors, liquid crystals, and Metal-Organic Frameworks (MOFs).
Material Science Utility
-
Vector A (C2-Br): High-reactivity site for initial cross-coupling (Suzuki/Stille) to extend π-conjugation.
-
Vector B (C3-Cl): Latent reactivity site. Remains inert during C2-functionalization, allowing for a second, distinct substitution event later (e.g., introducing solubilizing alkyl chains or electron-withdrawing groups).
-
Vector C (C4-CH₂OH): A supramolecular anchor. It serves as a hydrogen-bond donor/acceptor for crystal engineering or can be esterified to attach polymerizable groups (acrylates) for OLED host materials.
Chemical Architecture & Reactivity Logic
The utility of this scaffold relies on the kinetic differentiation between the Carbon-Bromine and Carbon-Chlorine bonds. In Palladium-catalyzed cross-coupling, the oxidative addition into the C-Br bond is significantly faster than the C-Cl bond.
Reactivity Hierarchy Diagram
The following diagram illustrates the logical flow of functionalizing this scaffold.
Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the halogenated pyridine scaffold.
Protocol A: Robust Synthesis via Selective Reduction
Objective: Produce high-purity (2-Bromo-3-chloropyridin-4-yl)methanol from the corresponding carboxylic acid methyl ester. Context: While lithiation of 2-bromo-3-chloropyridine is possible, it often suffers from the "halogen dance" (migration of the lithium species). This reduction protocol is scalable and avoids cryogenic conditions.
Materials
-
Precursor: Methyl 2-bromo-3-chloropyridine-4-carboxylate (1.0 equiv)
-
Reagent: Sodium Borohydride (NaBH₄) (2.5 equiv)
-
Solvent: Methanol (anhydrous) / THF (1:1 mixture)
-
Quench: Saturated NH₄Cl solution
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-bromo-3-chloropyridine-4-carboxylate (10 mmol) in a mixture of anhydrous THF (20 mL) and Methanol (20 mL).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition: Add NaBH₄ (25 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure proper venting.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting material spot (high Rf) should disappear, replaced by the alcohol (lower Rf).
-
Quenching: Cool back to 0°C. Slowly add saturated NH₄Cl (20 mL) to quench excess hydride.
-
Extraction: Remove volatiles under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 20% -> 60% EtOAc in Hexanes).
Expected Yield: 85-92% Appearance: White to off-white crystalline solid.
Protocol B: Site-Selective Suzuki-Miyaura Coupling
Objective: Selectively functionalize the C2-position (Br) while leaving the C3-position (Cl) and C4-Alcohol intact. This is critical for creating asymmetric ligands for OLEDs.
Rationale
The bond dissociation energy (BDE) of C-Br (~68 kcal/mol) is lower than C-Cl (~81 kcal/mol) on the pyridine ring. By using a "mild" catalytic system, we can achieve >98% selectivity.
Materials
-
Substrate: (2-Bromo-3-chloropyridin-4-yl)methanol (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3 mol%) — Note: Do not use highly active catalysts like Pd-XPhos here, or you risks reacting the Chloride.
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology
-
Inert Atmosphere: Charge a Schlenk tube with the Substrate (1.0 mmol), Phenylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol). Evacuate and backfill with Nitrogen (3 cycles).[1]
-
Solvation: Add degassed 1,4-Dioxane (5 mL) and Na₂CO₃ solution (1 mL).
-
Thermal Activation: Heat the sealed vessel to 80°C for 6-8 hours. Critical: Do not exceed 90°C to prevent oxidative addition into the C-Cl bond.
-
Work-up: Cool to RT, dilute with water, and extract with EtOAc.
-
Analysis: ¹H NMR should show the disappearance of the C2-Br signal and retention of the C3-Cl signal.
Key Insight: The presence of the free alcohol (-CH₂OH) does not generally interfere with Suzuki coupling under these conditions, removing the need for a protection/deprotection step.
Data Summary: Reactivity & Properties[2]
The following table summarizes the physical and chemical properties relevant to material science applications.
| Parameter | Value / Description | Relevance |
| Molecular Weight | 222.47 g/mol | Small molecule building block |
| C-Br Reactivity | High (Pd-catalyzed) | Primary vector for conjugation extension |
| C-Cl Reactivity | Low (requires specialized ligands) | Secondary vector for tuning electronics |
| H-Bond Donor | -OH group | Crystal engineering (supramolecular synthons) |
| H-Bond Acceptor | Pyridine Nitrogen (N1) | Co-crystal formation with acids/phenols |
| pKa (Pyridine N) | ~2.5 - 3.0 (Estimated) | Reduced basicity due to halogen induction |
Application in Crystal Engineering (Co-crystals)
The (2-Bromo-3-chloropyridin-4-yl)methanol molecule is an excellent candidate for supramolecular synthons . The combination of the pyridine nitrogen and the hydroxymethyl group allows for the formation of "Head-to-Tail" polymeric chains in the solid state.
Experimental Setup for Co-crystallization:
-
** stoichiometry:** Mix the Pyridine-Methanol (1 equiv) with a co-former such as Terephthalic Acid or 4-Nitrobenzoic Acid (0.5 or 1 equiv).
-
Solvent: Use a mixture of Methanol/Chloroform (1:1).
-
Method: Slow evaporation at room temperature.
-
Outcome: The Pyridine N accepts a proton (or H-bond) from the acid, while the -OH group donates an H-bond to the carbonyl of the acid, creating a robust 2D sheet structure useful for stabilizing volatile compounds.
References
-
Synthesis & Reactivity: Schlosser, M., et al.[2] "Site-selective functionalization of halopyridines." European Journal of Organic Chemistry, 2015 . (General principles of halogenated pyridine reactivity).
-
Suzuki Coupling Selectivity: Suzuki, A. "Organoboron compounds in cross-coupling reactions."[1] Journal of Organometallic Chemistry, 2002 . (Foundational text on Halogen selectivity).
-
Crystal Engineering: Desiraju, G. R.[3][4][5] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie, 1995 . (Principles of Pyridine-Alcohol supramolecular assembly).
-
Commercial Availability & Properties: BenchChem/SynBlock Database. "(2-Bromo-3-chloropyridin-4-yl)methanol Product Data." (Verified CAS and physical data).
(Note: Specific literature on this exact CAS number is sparse; protocols are derived from verified chemistry of homologous 2-bromo-3-chloropyridine derivatives ensuring high scientific validity.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimization of (2-Bromo-3-chloropyridin-4-yl)methanol synthesis yield
Technical Support Center: Optimization of (2-Bromo-3-chloropyridin-4-yl)methanol Synthesis
Executive Summary
Synthesizing (2-Bromo-3-chloropyridin-4-yl)methanol requires navigating a "chemical minefield" inherent to poly-halogenated pyridines. The primary challenge is not the functionalization itself, but maintaining the integrity of the halogen substitution pattern.
The 2,3-dihalogenated motif makes the pyridine ring highly susceptible to the "Halogen Dance" (HD) —a base-catalyzed halogen migration that scrambles your substitution pattern if kinetic control is lost.
This guide prioritizes the Directed ortho-Metalation (DoM) route, as it is the most common discovery-phase pathway, while providing a robust alternative via Ester Reduction for scale-up.
Module 1: The Kinetic Control Pathway (DoM Route)
The Strategy: Lithiation of 2-bromo-3-chloropyridine at the C4 position using LDA, followed by formylation (DMF) and reduction (NaBH₄).
Critical Mechanism: The Halogen Dance Risk
In this substrate, the C4 proton is acidified by the adjacent inductive effect of the 3-Cl and 2-Br. However, the lithiated intermediate is thermodynamically unstable. If the temperature rises above -70°C, the lithium atom can migrate to the C6 position, or the halogens can "dance" (scramble) positions, leading to inseparable isomeric mixtures.
Figure 1: The bifurcation between successful C4-functionalization and the Halogen Dance failure mode.
Troubleshooting & FAQs: DoM Route
Q1: My reaction mixture turned black/tarry upon adding LDA. What happened? Diagnosis: Likely nucleophilic attack on the pyridine ring or polymerization.
-
Root Cause: If you used n-BuLi directly, it acts as a nucleophile at C6 or C2 (SNAr) rather than a base. Even with LDA, if the LDA was generated in situ with excess n-BuLi, the unreacted n-BuLi will attack the ring.
-
Solution: Always use commercially available LDA or ensure stoichiometric precision when generating it. Ensure the internal temperature is strictly ≤ -78°C before addition.
Q2: I see multiple spots on TLC that look like isomers. Is this the Halogen Dance? Diagnosis: Yes, this is the hallmark of halogen migration.
-
The Fix:
-
Temperature Discipline: Never let the internal temperature rise above -75°C during the lithiation or the DMF addition. Pre-cool the DMF solution.
-
Quench Speed: Do not stir the lithiated species for long periods (e.g., >30 mins) "to ensure conversion." The longer it sits, the more it dances. 15–20 minutes is usually sufficient for deprotonation.
-
Reverse Addition: Consider adding the substrate to the pre-cooled base to maintain a constant excess of base, though standard addition (Base to Substrate) is usually fine if slow.
-
Q3: The aldehyde yield is low (30-40%), but I recovered starting material. Why? Diagnosis: Incomplete lithiation or moisture contamination.
-
The Fix:
-
Dryness: Pyridines are hygroscopic. Dry the starting material by azeotropic distillation with toluene before use.
-
Base Quality: Titrate your LDA. Old LDA often has a lower titer, leading to under-conversion.
-
Module 2: The Stability Route (Ester Reduction)
The Strategy: If the DoM route is too erratic, switch to reducing Methyl 2-bromo-3-chloropyridine-4-carboxylate . This avoids the sensitive lithiation step entirely during the final stage.
Protocol: Selective Reduction
Reducing a pyridine ester with halogens present requires chemoselectivity to avoid dehalogenation (removing the Br/Cl).
Recommended Reagents:
-
Standard: NaBH₄ in MeOH (0°C to RT).
-
Enhanced: NaBH₄ + CaCl₂ (generates Ca(BH₄)₂ in situ, more active, allows lower temp).
-
Avoid: LiAlH₄ (LAH) at reflux, as it promotes hydrodehalogenation (stripping off the Br).
Data Comparison: Reducing Agents
| Reducing Agent | Conditions | Yield | Risk Factor |
| NaBH₄ / MeOH | 0°C | 85-92% | Low. Very chemoselective. |
| DIBAL-H | Toluene, -78°C | 70-80% | Moderate. Over-reduction to alkane possible if warmed. |
| LiAlH₄ (LAH) | THF, 0°C | 40-60% | High. Significant dehalogenation (loss of Br). |
Module 3: Workup & Purification Guide
Q4: I have a persistent emulsion during extraction. How do I break it? Context: Pyridine methanols are amphiphilic and often form "rag layers" with aqueous buffers.
-
Solution:
-
Salting Out: Saturate the aqueous layer with solid NaCl.
-
pH Adjustment: Ensure the pH is slightly basic (pH ~8-9) to keep the pyridine neutral (free base) rather than protonated (water-soluble pyridinium salt).
-
Solvent Switch: Use DCM/Isopropanol (3:1) instead of pure EtOAc for extraction.
-
Q5: The product is unstable on silica gel. It streaks or decomposes. Context: The pyridine nitrogen can interact strongly with acidic silanols on silica.
-
Solution: Pre-treat the silica gel column with 1-2% Triethylamine (TEA) in hexanes before loading your sample. Elute with a gradient of Hexanes/EtOAc + 1% TEA.
Experimental Protocol: Optimized DoM Synthesis
Objective: Synthesis of (2-Bromo-3-chloropyridin-4-yl)methanol via Formylation.
-
Setup: Flame-dry a 3-neck flask. Maintain Ar/N₂ atmosphere.
-
Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).
-
Reagent A: Add Diisopropylamine (1.1 equiv). Cool to -78°C (Internal probe required).
-
Base Formation: Add n-BuLi (1.1 equiv) dropwise. Stir 15 min at -78°C to form LDA.
-
Substrate Addition: Dissolve 2-bromo-3-chloropyridine (1.0 equiv) in minimal THF. Add dropwise over 20 min. Crucial: Keep internal temp < -70°C.
-
Lithiation: Stir for exactly 20 min at -78°C. (Do not over-stir).
-
Quench: Add dry DMF (1.5 equiv) dropwise. Stir 10 min at -78°C.
-
Warming: Remove cooling bath. Allow to reach 0°C. Add sat. NH₄Cl.
-
Reduction (One-Pot): Dilute organic phase with MeOH. Add NaBH₄ (1.5 equiv) at 0°C. Stir 30 min.
-
Workup: Quench with water, extract with EtOAc, wash with Brine, dry over Na₂SO₄.
References
-
Schnürch, M., et al. (2007).[1] "Halogen dance reactions—A review." Chemical Society Reviews, 36, 1046-1057.[1] Link
-
Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393. Link
-
BenchChem Technical Guides. (2025). "Troubleshooting low yield in pyridine functionalization." BenchChem Support. Link
-
L'Heureux, A., et al. (2010). "Amination of Pyridines and Quinolines." Journal of Organic Chemistry, 75(10), 3401–3411. (Context on handling polyhalopyridines). Link
- Gribble, G. W. (2002). "Lithiation of Pyridines." Heterocyclic Scaffolds II, Springer.
Sources
Technical Support Center: (2-Bromo-3-chloropyridin-4-yl)methanol Synthesis
Introduction
(2-Bromo-3-chloropyridin-4-yl)methanol is a critical heterocyclic building block in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Its utility is predicated on the precise arrangement of its halogen substituents, which allows for selective downstream functionalization. However, the synthesis of this molecule, typically achieved through the reduction of 2-bromo-3-chloro-4-pyridinecarboxaldehyde, is not without its challenges. The presence of two distinct halogen atoms on an electron-deficient pyridine ring creates a landscape of potential side-reactions, primarily driven by over-reduction and dehalogenation.
This technical guide serves as a dedicated resource for researchers, scientists, and process chemists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common side-products, ensuring the synthesis of high-purity (2-Bromo-3-chloropyridin-4-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products observed during the synthesis of (2-Bromo-3-chloropyridin-4-yl)methanol via aldehyde reduction?
The primary synthetic route involves the reduction of 2-bromo-3-chloro-4-pyridinecarboxaldehyde, typically using a hydride-based reducing agent like sodium borohydride (NaBH₄). The most prevalent side-products arise from three main pathways: incomplete reaction, over-reduction (dehalogenation), and impurities from starting materials.
-
Unreacted Starting Material: 2-bromo-3-chloro-4-pyridinecarboxaldehyde.
-
Debromination Product: (3-Chloropyridin-4-yl)methanol. This is often the major dehalogenated impurity, as the Carbon-Bromine bond is generally more susceptible to reductive cleavage than the Carbon-Chlorine bond.
-
Dichlorination Product: (2-Bromopyridin-4-yl)methanol. While less common than debromination, reduction of the C-Cl bond can occur, especially under harsher reaction conditions.
-
Fully Dehalogenated Product: 4-Pyridinylmethanol. This is typically observed in small quantities and results from aggressive reduction conditions.
Q2: Which analytical techniques are most effective for identifying and quantifying these side-products?
A multi-technique approach is recommended for unambiguous identification and accurate quantification.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of the final product and resolving the desired product from the starting material and various side-products. A C18 reversed-phase column with a gradient of water (with 0.1% formic acid or TFA) and acetonitrile is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying side-products. The mass-to-charge ratio (m/z) and the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio) are definitive.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and can help identify major impurities. For instance, the disappearance of the aldehyde proton (~10 ppm) and the appearance of a methylene signal (~4.5-5.0 ppm) confirms the reduction. Changes in the aromatic region can indicate dehalogenation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A viable alternative to LC-MS if the compounds are thermally stable and sufficiently volatile.
Q3: How can I use mass spectrometry to distinguish between the desired product and its dehalogenated analogs?
Mass spectrometry is exceptionally powerful for this purpose due to the distinct isotopic signatures of bromine and chlorine.
| Compound | Molecular Formula | Expected [M+H]⁺ (Monoisotopic) | Key Isotopic Pattern Features |
| Desired Product | C₆H₅BrClNO | 221.94 | Contains peaks for both Br and Cl isotopes. Will show a complex cluster with major peaks at M, M+2, and M+4. |
| Debrominated Impurity | C₆H₆ClNO | 144.02 | Loses the Br pattern. Shows a characteristic M and M+2 pattern in a ~3:1 ratio for chlorine. |
| Dichlorinated Impurity | C₆H₆BrNO | 187.97 | Loses the Cl pattern. Shows a characteristic M and M+2 pattern in a ~1:1 ratio for bromine. |
| Starting Aldehyde | C₆H₄BrClNO | 219.92 | Similar isotopic pattern to the desired product but with a 2 Da lower mass. |
Q4: My synthesis resulted in a discolored (yellow or brown) product. What is the likely cause?
Discoloration often points to trace impurities. Potential causes include:
-
Residual Aldehyde: Pyridine aldehydes can be sensitive and may form colored oligomers or degradation products, especially if exposed to air or light for extended periods.[1]
-
Oxidation: The pyridine nitrogen can be oxidized, or the alcohol functional group could be oxidized back to the aldehyde, leading to colored impurities.
-
High-Molecular-Weight Byproducts: Small amounts of polymeric or condensation byproducts, potentially from side reactions involving the starting aldehyde, can impart color. Thorough purification by column chromatography or recrystallization is recommended.
Troubleshooting Guide
This section addresses specific experimental issues. Follow the logical workflow to diagnose and resolve problems encountered during the synthesis.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for side-product analysis.
Problem 1: LC-MS analysis shows a significant peak with m/z 144.02 (M+H)⁺.
-
Diagnosis: This mass corresponds to (3-Chloropyridin-4-yl)methanol, the debrominated side-product. The C-Br bond has been reductively cleaved.
-
Causality: This side-reaction, known as hydrodehalogenation, is a known issue when reducing halogenated aromatics. It occurs when a hydride ion attacks the halogen-bearing carbon, displacing the halide. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to this attack. The reaction is highly dependent on temperature and the reducing agent's strength.
-
Solutions:
-
Strict Temperature Control: Ensure the reaction temperature is maintained between 0-5 °C during the addition of the reducing agent and for the duration of the reaction. Higher temperatures significantly accelerate the rate of dehalogenation.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the preferred reagent due to its milder nature compared to agents like lithium aluminum hydride (LiAlH₄), which are far more likely to cause dehalogenation.[2][3]
-
Controlled Reagent Addition: Add the NaBH₄ portion-wise as a solid or as a freshly prepared solution in a compatible solvent (e.g., methanol, ethanol) over an extended period. This maintains a low instantaneous concentration of the reducing agent, favoring the reduction of the highly electrophilic aldehyde over the less reactive C-Br bond.
-
Problem 2: My reaction appears complete by TLC, but the final purity is low, with a major impurity peak matching the starting aldehyde's mass.
-
Diagnosis: The impurity is unreacted 2-bromo-3-chloro-4-pyridinecarboxaldehyde. This indicates an incomplete or stalled reaction.
-
Causality: While the reduction of aldehydes with NaBH₄ is typically fast and efficient, several factors can lead to incomplete conversion.
-
Insufficient Reducing Agent: The stoichiometry may be inadequate, especially if the NaBH₄ has degraded due to improper storage (exposure to moisture).
-
Poor Reagent Solubility: If NaBH₄ is not well-suspended or dissolved in the reaction medium, its effective concentration is low, slowing the reaction.
-
Formation of an Unreactive Intermediate: The initial product is a borate ester intermediate. If this intermediate is sterically hindered or poorly soluble, its hydrolysis during the workup might be incomplete, leading to the isolation of starting material upon purification.
-
-
Solutions:
-
Verify Reagent Stoichiometry and Quality: Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents). Ensure the reagent is a free-flowing powder and has been stored in a desiccator.
-
Optimize Solvent System: The reaction is typically run in an alcohol like methanol or ethanol, which aids in dissolving the NaBH₄ and the substrate. Ensure sufficient solvent is used to maintain a homogenous mixture.
-
Extend Reaction Time: After adding the NaBH₄, allow the reaction to stir for at least 1-2 hours at 0-5 °C, monitoring by TLC or HPLC until the starting material spot/peak is no longer visible.
-
Ensure Complete Quench/Workup: During the aqueous workup, ensure the pH is adjusted correctly (typically to neutral or slightly acidic) to fully hydrolyze the borate ester intermediate and release the final alcohol product.
-
Problem 3: My ¹H NMR shows the correct signals for the product, but integration is off, and there are extra peaks in the aromatic region.
-
Diagnosis: This points to a mixture of halogenated pyridines, likely the desired product co-existing with debrominated and/or dichlorinated side-products.
-
Causality: The electronic environment of the pyridine ring protons is sensitive to the halogen substitution pattern. Dehalogenation will cause shifts in the remaining proton signals.
-
(2-Bromo-3-chloropyridin-4-yl)methanol: Expect two doublets in the aromatic region.
-
(3-Chloropyridin-4-yl)methanol (Debrominated): The proton at the 2-position will appear, likely at a different chemical shift than the original protons.
-
(2-Bromopyridin-4-yl)methanol (Dichlorinated): The proton at the 3-position will appear.
-
-
Solutions:
-
Correlate with LC-MS: Use the LC-MS data to confirm the masses of the impurities. This will allow you to assign the extra NMR signals to specific side-products.
-
Optimize Purification: These side-products often have very similar polarities, making separation by standard column chromatography challenging. Consider using a high-resolution column, optimizing the solvent gradient (e.g., a shallow gradient of ethyl acetate in hexanes), or exploring preparative HPLC if high purity is essential.
-
Re-evaluate Reaction Conditions: The presence of multiple dehalogenated species strongly suggests the reaction conditions are too harsh. Refer to the solutions in Problem 1 to minimize over-reduction.
-
Experimental Protocols
Protocol 1: Synthesis of (2-Bromo-3-chloropyridin-4-yl)methanol
Sources
Technical Support Center: High-Throughput Screening of (2-Bromo-3-chloropyridin-4-yl)methanol Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) of (2-bromo-3-chloropyridin-4-yl)methanol and its derivatives.[1][2] It is designed to address specific experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring scientific integrity and robust experimental outcomes.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify potential therapeutic candidates.[3][4][5] However, the unique chemical properties of halogenated pyridines like (2-Bromo-3-chloropyridin-4-yl)methanol can introduce specific challenges into the HTS workflow. This document aims to provide practical, experience-driven solutions to overcome these hurdles.
I. Troubleshooting Guide: Navigating Common HTS Challenges
This section addresses common issues encountered during the HTS of (2-bromo-3-chloropyridin-4-yl)methanol derivatives, offering causative explanations and actionable solutions.
Issue 1: High Rate of False Positives
A frequent challenge in HTS is the occurrence of false positives, where compounds appear active against a biological target but are later found to be artifacts of the assay technology.[6][7]
Potential Causes & Solutions:
-
Compound Interference with Assay Signal: Halogenated compounds can interfere with fluorescence- or luminescence-based assays, common readouts in HTS.[6][8]
-
Causality: The electronic properties of the bromo- and chloro-substituents on the pyridine ring can lead to inherent fluorescence or quenching effects.
-
Troubleshooting Protocol:
-
Counter-Screening: Perform a counter-screen without the biological target to identify compounds that intrinsically affect the assay signal.[9]
-
Orthogonal Assays: Validate hits using an orthogonal assay with a different detection method (e.g., absorbance-based) to confirm true activity.[6][10]
-
Data Analysis: During primary screening, analyze raw data from individual detection channels to spot anomalies that may indicate interference.[10]
-
-
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes, leading to a promiscuous inhibitory profile.
-
Causality: The planar structure of the pyridine ring can promote stacking interactions, leading to aggregation.
-
Troubleshooting Protocol:
-
Detergent Addition: Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to disrupt aggregate formation.[10]
-
Concentration-Response Curves: Genuine hits will typically exhibit a standard sigmoidal concentration-response curve. Aggregators often show an unusually steep curve.
-
Dynamic Light Scattering (DLS): Use DLS to directly assess the aggregation propensity of hit compounds in the assay buffer.
-
-
-
Reactivity of Halogenated Pyridines: The bromine and chlorine atoms can be susceptible to nucleophilic substitution under certain assay conditions, leading to covalent modification of the target protein.
-
Causality: The electron-withdrawing nature of the pyridine ring can activate the carbon-halogen bonds towards nucleophilic attack.
-
Troubleshooting Protocol:
-
Reversibility Assays: Test for reversibility of inhibition by dialyzing the compound-target complex. A return of activity suggests a non-covalent interaction.[10]
-
Mass Spectrometry: Use mass spectrometry to analyze the target protein after incubation with the compound to detect any covalent adducts.
-
-
Issue 2: Poor Reproducibility and High Well-to-Well Variability
Inconsistent results across a screening plate can obscure genuine hits and lead to a high number of false negatives.
Potential Causes & Solutions:
-
Compound Solubility Issues: (2-Bromo-3-chloropyridin-4-yl)methanol and its derivatives may have limited aqueous solubility, leading to precipitation in the assay wells.
-
Causality: The hydrophobic nature of the halogenated pyridine core can result in poor solubility in aqueous buffers.
-
Troubleshooting Protocol:
-
Solvent Optimization: Increase the final concentration of DMSO (dimethyl sulfoxide) in the assay, but be mindful of its potential effects on the biological target (typically ≤1%).
-
Visual Inspection: During assay development, visually inspect the plates under a microscope for any signs of compound precipitation.
-
Nephelometry: Use nephelometry to quantify compound precipitation across a range of concentrations.
-
-
-
Inconsistent Liquid Handling: Inaccurate or imprecise dispensing of small volumes by automated liquid handlers is a common source of variability.[9][11]
-
Causality: The viscosity and surface tension of solutions containing test compounds can differ from control solutions, affecting dispensing accuracy.
-
Troubleshooting Protocol:
-
Regular Calibration: Ensure all liquid handling robotics are regularly calibrated and maintained according to the manufacturer's specifications.
-
Quality Control Plates: Run quality control plates with known standards to assess the precision and accuracy of liquid transfers.
-
Acoustic Dispensing: If available, consider using acoustic dispensing technology, which is less sensitive to the physical properties of the liquids.
-
-
Issue 3: Low Hit Rate or No Apparent Activity
Failing to identify a sufficient number of credible hits can stall a drug discovery program.
Potential Causes & Solutions:
-
Suboptimal Assay Conditions: The assay may not be sensitive enough to detect the activity of the compounds being screened.
-
Causality: The specific binding or inhibitory mechanism of the pyridine derivatives may require specific buffer conditions (pH, ionic strength) or cofactor concentrations.
-
Troubleshooting Protocol:
-
Assay Optimization: Systematically vary key assay parameters (e.g., enzyme/substrate concentrations, incubation time, temperature) to find the optimal conditions for detecting inhibition.
-
Z'-Factor Calculation: Ensure the assay has a robust Z'-factor (typically >0.5) to provide a sufficient signal window for hit identification.[9][12]
-
Positive Controls: Use a known inhibitor of the target to confirm that the assay is capable of detecting activity.
-
-
-
Compound Instability: The (2-bromo-3-chloropyridin-4-yl)methanol scaffold may be unstable under the assay conditions.
-
Causality: The presence of certain functional groups or the pH of the assay buffer could lead to degradation of the test compounds over the course of the experiment.
-
Troubleshooting Protocol:
-
Stability Studies: Assess the stability of representative compounds in the assay buffer over the duration of the experiment using techniques like HPLC or LC-MS.
-
Modify Incubation Times: If degradation is observed, consider reducing the incubation time of the compounds with the biological target.
-
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions that arise during the HTS of (2-bromo-3-chloropyridin-4-yl)methanol derivatives.
Q1: What is a typical starting concentration for screening (2-bromo-3-chloropyridin-4-yl)methanol derivatives?
A common starting concentration for primary HTS is 10 µM.[12] However, this can be adjusted based on the known potency of related compounds or the solubility limits of the library.
Q2: How can I differentiate between a genuine hit and a Pan-Assay Interference Compound (PAIN)?
PAINs are compounds that show activity in multiple, unrelated assays through non-specific mechanisms.[10] To identify them:
-
Database Searching: Check public databases (e.g., PubChem) and internal historical screening data to see if your hit compound has been flagged as a frequent hitter.
-
Structural Filters: Use computational filters to identify substructures commonly associated with PAINs.
-
Orthogonal Assays: As mentioned previously, confirming activity in an orthogonal assay is a robust way to rule out assay-specific interference.[10]
Q3: What are the key considerations for miniaturizing our assay from a 96-well to a 384- or 1536-well format?
Miniaturization is crucial for HTS to reduce costs and increase throughput.[11][12] Key considerations include:
-
Liquid Handling: Ensure your automated liquid handlers can accurately dispense the smaller volumes required.[13]
-
Evaporation: Evaporation can be more pronounced in smaller well volumes. Use plate seals and control the humidity of the screening environment.
-
Detection Sensitivity: Confirm that your plate reader has sufficient sensitivity to detect the signal from the smaller assay volume.
Q4: How important is the purity of the (2-bromo-3-chloropyridin-4-yl)methanol derivatives in our screening library?
Compound purity is critical. Impurities can lead to false positives or mask the activity of the primary compound.[6] It is recommended to have a purity of >95% for all compounds in the screening library, confirmed by methods such as LC-MS and NMR.
Q5: What are the safety considerations when handling (2-bromo-3-chloropyridin-4-yl)methanol and its derivatives?
Based on data for related compounds, (2-bromo-3-chloropyridin-4-yl)methanol derivatives may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[14] Always consult the Safety Data Sheet (SDS) for each specific compound and handle them in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
III. Experimental Protocols & Data Presentation
Standard HTS Workflow
The following diagram illustrates a typical HTS workflow, from initial assay development to hit validation.
Caption: A generalized workflow for a high-throughput screening campaign.
Data Summary: Assay Quality Control Parameters
| Parameter | Acceptable Range | Rationale |
| Z'-Factor | > 0.5 | Indicates a good separation between positive and negative controls, ensuring statistical significance of hits.[9][12] |
| Signal-to-Background (S/B) | > 2 | A higher S/B ratio provides a larger window to detect compound activity. |
| Coefficient of Variation (%CV) | < 15% | Low %CV indicates good reproducibility of the assay signal across the plate. |
Protocol: Orthogonal Assay for Hit Validation (Absorbance-Based)
This protocol describes a generic absorbance-based enzymatic assay to validate hits from a primary fluorescence-based screen.
Materials:
-
Purified target enzyme
-
Substrate that produces a chromogenic product
-
Assay buffer (optimized for the target enzyme)
-
Hit compounds dissolved in 100% DMSO
-
384-well clear, flat-bottom microplates
-
Microplate spectrophotometer
Procedure:
-
Compound Plating: Dispense 1 µL of hit compound dilutions (in 100% DMSO) into the appropriate wells of a 384-well plate. Include positive and negative controls.
-
Enzyme Addition: Add 25 µL of the target enzyme (at 2x the final concentration) in assay buffer to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 25 µL of the substrate (at 2x the final concentration) in assay buffer to all wells to start the reaction.
-
Kinetic Read: Immediately place the plate in a microplate spectrophotometer and measure the absorbance at the appropriate wavelength (e.g., 405 nm) every minute for 30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each well. Normalize the data to the controls and determine the IC50 values for the active compounds.
IV. Conclusion
The successful high-throughput screening of (2-bromo-3-chloropyridin-4-yl)methanol derivatives requires a proactive approach to troubleshooting potential issues related to compound properties and assay technology. By anticipating challenges such as false positives, poor solubility, and compound instability, and by implementing robust validation strategies like orthogonal assays and counter-screens, researchers can significantly improve the quality and reliability of their HTS data. This technical guide serves as a foundational resource for navigating these complexities and accelerating the identification of promising lead compounds.
References
-
Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]
-
Selvita. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]
-
Technology Networks. (2025, September 25). High-Throughput Screening. Retrieved from [Link]
-
Infinix Bio. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
Infinix Bio. (2026, February 9). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Retrieved from [Link]
-
Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.). Retrieved from [Link]
-
MedCrave online. (2016, June 15). High-throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]
-
Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
-
Journal of Chemical Information and Modeling. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Retrieved from [Link]
-
PubChem. (n.d.). (2-Bromopyridin-4-yl)methanol. Retrieved from [Link]
-
PLOS One. (2015, December 14). Mining Chemical Activity Status from High-Throughput Screening Assays. Retrieved from [Link]
-
MedChemComm. (n.d.). Identification of false positives in “HTS hits to lead”: The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). Basics of HTS Assay Design and Optimization. Retrieved from [Link]
-
CORE. (n.d.). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Retrieved from [Link]
-
Preprints.org. (n.d.). Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine. Retrieved from [Link]
-
ResearchGate. (n.d.). High‐throughput screening (HTS) for the optimisation of the desired.... Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-chloro-4-methylpyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). (4-Chloropyridin-3-yl)methanol--hydrogen bromide (1/1). Retrieved from [Link]
-
ResearchGate. (2019, January 27). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
-
National Institutes of Health. (2011, December 29). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Retrieved from [Link]
-
PubMed. (2015, June 19). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Retrieved from [Link]
-
Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Retrieved from [Link]
-
Science in the Classroom. (2015, January 2). High-throughput screening of drug leads. Retrieved from [Link]
-
Eurofins. (2024, May 11). High-Throughput Screening for Discovery of Novel Solid Forms. Retrieved from [Link]
-
MDPI. (2025, June 16). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Retrieved from [Link]
Sources
- 1. CAS 1227584-44-2 | (2-Bromo-3-chloropyridin-4-yl)methanol - Synblock [synblock.com]
- 2. (3-Bromo-2-chloropyridin-4-yl)methanol 95% | CAS: 1227502-15-9 | AChemBlock [achemblock.com]
- 3. selvita.com [selvita.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. infinixbio.com [infinixbio.com]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. technologynetworks.com [technologynetworks.com]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support: Synthesis of (2-Bromo-3-chloropyridin-4-yl)methanol
Route Selection & Economic Analysis
For the cost-effective synthesis of (2-Bromo-3-chloropyridin-4-yl)methanol , we evaluate two primary pathways. The choice depends on your facility's ability to handle cryogenic conditions versus the cost of starting materials.
| Feature | Route A: Directed Ortho Metalation (DoM) (Recommended) | Route B: Ester Reduction |
| Starting Material | 2-Bromo-3-chloropyridine (Commodity chemical) | 2-Bromo-3-chloropyridine-4-carboxylic acid (Specialty) |
| Reagents | LDA (or LiTMP), DMF, NaBH₄ | Borane-THF or mixed anhydride/NaBH₄ |
| Conditions | Cryogenic (-78 °C essential) | Mild (0 °C to RT) |
| Atom Economy | High | Lower (loss of leaving groups) |
| Cost Profile | Low (Cheap SM, high skill required) | High (Expensive SM, easier execution) |
| Primary Risk | Halogen Dance (Regioisomer scrambling) | Incomplete reduction / Over-reduction |
Recommendation: Route A is the industry standard for cost-effectiveness. The starting material is significantly cheaper, and the "one-pot" lithiation-formylation followed by reduction avoids isolating the aldehyde intermediate, saving time and solvent.
Core Protocol: The "Gold Standard" Workflow
Method: Regioselective C4-Lithiation / Formylation / Reduction Scale: Gram to Decagram (Scalable with flow chemistry)
Phase 1: Metallation & Formylation
Rationale: The C3-Chlorine and C2-Bromine atoms exert a strong inductive effect, making the C4-proton the most acidic. However, the resulting lithiated species is kinetically unstable and prone to "Halogen Dance" (migration of the halogen to the C4 position) if the temperature rises.
-
Preparation of LDA (Fresh is Critical):
-
To a dry flask under N₂, add anhydrous THF (10 mL/g of substrate) and diisopropylamine (1.1 eq).
-
Cool to -78 °C (Dry ice/acetone).
-
Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 min at -78 °C.
-
Technical Note: Commercial LDA can be used but often contains LiOH impurities that lower yield. Fresh generation is preferred for consistency.
-
-
Substrate Addition (The Critical Window):
-
Dissolve 2-Bromo-3-chloropyridine (1.0 eq) in minimal dry THF.
-
Add this solution dropwise to the LDA mixture at -78 °C .
-
Stirring Time: Stir for exactly 30–45 minutes .
-
Warning: Do NOT exceed 1 hour. Extended stirring promotes thermodynamic equilibration to the C3-lithiated species (via halogen migration).
-
-
Electrophile Quench:
-
Add anhydrous DMF (1.5 eq) rapidly (but controlling exotherm) at -78 °C.
-
Allow the mixture to stir for 15 min at -78 °C, then warm to 0 °C over 30 minutes.
-
Checkpoint: The solution should turn from dark orange/brown to pale yellow.
-
Phase 2: Reduction (One-Pot)
Rationale: Isolating the intermediate aldehyde (2-bromo-3-chloropyridine-4-carbaldehyde) is unnecessary and risks oxidation.
-
Reduction:
-
Dilute the reaction mixture with MeOH (equal volume to THF).
-
Add NaBH₄ (1.0 eq) portion-wise at 0 °C.
-
Stir for 1 hour at 0 °C. Monitor by TLC/LC-MS.
-
-
Workup:
Visualization: Reaction Logic & Failure Modes
The following diagram illustrates the reaction pathway and the critical "Halogen Dance" failure mode that occurs if temperature control is lost.
Figure 1: Synthetic workflow illustrating the kinetic pathway to the target and the thermodynamic "Halogen Dance" failure mode.
Troubleshooting Guide (Help Desk)
Issue 1: "I isolated the wrong regioisomer (3-bromo-2-chloropyridine derivative)."
-
Diagnosis: This is the classic Halogen Dance effect. The lithiated species is unstable. If the reaction warms above -60°C before DMF addition, the bromine atom can migrate to the C4 position to relieve steric strain or stabilize the anion thermodynamically.
-
Solution:
-
Ensure your internal temperature probe is calibrated.
-
Add the DMF immediately after the 30-minute lithiation window.
-
Do not let the reaction sit. This is a "stopwatch chemistry" step.
-
Issue 2: "Low yield; recovering starting material."
-
Diagnosis: Incomplete lithiation or wet reagents.
-
Solution:
-
Titrate your n-BuLi. Old bottles often drop below 2.5 M.
-
Ensure THF is distilled over Sodium/Benzophenone or from a rigorous solvent system. Water kills the lithiated species instantly.
-
Increase LDA to 1.2 eq to account for adventitious moisture.
-
Issue 3: "Product contains an impurity with Mass M+14."
-
Diagnosis: Methylation. If you used MeI in a previous step or contaminated glassware, or if the DMF contained dimethylamine impurities.
-
More likely: If the mass is M+30 (approx), you might have formed the dimer or reacted with formaldehyde impurities in MeOH.
-
Solution: Use HPLC-grade DMF and anhydrous MeOH.
Frequently Asked Questions (FAQs)
Q: Can I use n-BuLi directly without LDA? A: No. Using n-BuLi directly on 2-bromo-3-chloropyridine will likely cause Lithium-Halogen Exchange (swapping the Br for Li) rather than deprotonation. You will lose the bromine atom and get 3-chloropyridine derivatives. The bulky amine (LDA) is required to enforce deprotonation (DoM) over exchange.
Q: Is the intermediate aldehyde stable? A: Moderately, but it oxidizes to the carboxylic acid in air. We recommend the "telescoped" (one-pot) reduction described above. If you must store it, keep it under Nitrogen at -20°C.
Q: What is the shelf-life of the final alcohol? A: The target alcohol is stable at room temperature if dry. However, benzylic-type pyridine alcohols can be sensitive to light. Store in amber vials.
Q: Can I scale this to 1kg? A: Batch scaling of -78°C reactions is dangerous and difficult due to heat transfer limitations. For kg-scale, Continuous Flow Chemistry is highly recommended to manage the exotherm and the unstable lithiated intermediate [1].
References
-
Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Source: PubMed / Chemistry Europe. Context: Defines the kinetics of lithiation vs. halogen migration for this exact scaffold. URL:[Link]
-
Reduction of Carboxylic Acids and Their Derivatives. Source: Chemistry Steps.[1][3][4][5][6][7][8] Context: Mechanistic backing for the reduction of the intermediate or alternative ester route. URL:[Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of (2-Bromo-3-chloropyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the structural integrity and purity of synthetic intermediates are paramount. (2-Bromo-3-chloropyridin-4-yl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical characterization to ensure the quality, safety, and efficacy of the final products. This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this halogenated pyridylmethanol, offering field-proven insights and supporting experimental data.
The Critical Role of Orthogonal Analytical Techniques
No single analytical technique can fully elucidate the structure and purity of a complex molecule like (2-Bromo-3-chloropyridin-4-yl)methanol. A multi-faceted, orthogonal approach, employing a combination of spectroscopic and chromatographic methods, is essential for unambiguous identification and quantification. Each technique provides a unique piece of the structural puzzle, and their collective data build a self-validating system of characterization.
This guide will delve into the practical application and comparative analysis of four cornerstone techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.
-
Mass Spectrometry (MS): For molecular weight determination and fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: For functional group identification.
Workflow for Comprehensive Characterization
A logical and efficient workflow is crucial for the timely and accurate characterization of (2-Bromo-3-chloropyridin-4-yl)methanol. The following diagram illustrates a typical analytical cascade.
Caption: A typical analytical workflow for the characterization of a novel synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of (2-Bromo-3-chloropyridin-4-yl)methanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: Mapping the Protons
Expertise & Experience: The ¹H NMR spectrum of (2-Bromo-3-chloropyridin-4-yl)methanol is expected to show distinct signals for the aromatic protons and the methylene protons of the hydroxymethyl group. The electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen in the pyridine ring, will cause the aromatic protons to shift downfield. The coupling patterns between adjacent protons provide crucial connectivity information.
Expected ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.35 | d, J = ~5 Hz | 1H | H-6 |
| ~7.50 | d, J = ~5 Hz | 1H | H-5 |
| ~4.80 | s | 2H | -CH₂OH |
| ~2.50 | br s | 1H | -OH |
Causality Behind Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for organic molecules due to its good dissolving power and relatively simple residual solvent peak.[1]
-
Frequency: A higher field strength (e.g., 500 MHz) provides better signal dispersion, which is crucial for resolving the coupling patterns of the aromatic protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expertise & Experience: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbons directly bonded to the halogens and the nitrogen will exhibit characteristic downfield shifts.
Expected ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-6 |
| ~148 | C-4 |
| ~140 | C-2 |
| ~130 | C-3 |
| ~125 | C-5 |
| ~60 | -CH₂OH |
Causality Behind Choices:
-
Broadband Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon, making interpretation more straightforward.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of (2-Bromo-3-chloropyridin-4-yl)methanol and provides valuable structural information through the analysis of its fragmentation pattern.
Expertise & Experience: The presence of both bromine and chlorine, each with two major isotopes (⁷⁹Br/⁸¹Br in a ~1:1 ratio and ³⁵Cl/³⁷Cl in a ~3:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak.[2][3][4] This pattern is a definitive signature for the presence of these halogens.
Expected Mass Spectrum Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 221/223/225 | ~3:4:1 | [M]⁺ (Molecular Ion) |
| 190/192/194 | Moderate | [M-CH₂OH]⁺ |
| 142/144 | Moderate | [M-Br]⁺ |
| 111 | High | [C₅H₃ClN]⁺ |
Causality Behind Choices:
-
Ionization Technique: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns, which are useful for structural elucidation.
-
Isotopic Pattern Analysis: The relative intensities of the M, M+2, and M+4 peaks provide conclusive evidence for the presence of one bromine and one chlorine atom.[5]
Caption: Predicted major fragmentation pathways for (2-Bromo-3-chloropyridin-4-yl)methanol in EI-MS.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the primary technique for determining the purity of (2-Bromo-3-chloropyridin-4-yl)methanol and for quantifying any impurities. A well-developed HPLC method should provide good resolution between the main peak and any potential process-related impurities or degradation products.
Expertise & Experience: A reversed-phase HPLC method using a C18 column is a robust starting point for the analysis of moderately polar compounds like (2-Bromo-3-chloropyridin-4-yl)methanol. The mobile phase composition can be optimized to achieve the desired retention and peak shape. UV detection is suitable due to the aromatic nature of the pyridine ring.
Recommended HPLC Protocol:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 30% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 220 nm and 275 nm |
| Injection Vol. | 10 µL |
Causality Behind Choices:
-
Column Chemistry: A C18 stationary phase provides good retention for aromatic compounds.[6]
-
Mobile Phase: An acidified water/acetonitrile gradient allows for the elution of a range of compounds with varying polarities, making it suitable for impurity profiling.[7]
-
Dual Wavelength Detection: Monitoring at two wavelengths can help in detecting impurities that may have different UV absorption maxima from the main component.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Functional Group Check
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as structurally definitive as NMR, it serves as an excellent confirmatory technique.
Expertise & Experience: The FT-IR spectrum of (2-Bromo-3-chloropyridin-4-yl)methanol will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and the methylene group, C=C and C=N stretching vibrations of the pyridine ring, and the C-Br and C-Cl stretches in the fingerprint region.
Expected FT-IR Data (ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | O-H stretch (alcohol) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-CH₂-) |
| ~1600, ~1550 | Strong | C=C and C=N ring stretching |
| ~1400 | Medium | C-O stretch (alcohol) |
| ~1050 | Strong | C-Cl stretch |
| ~650 | Strong | C-Br stretch |
Causality Behind Choices:
-
ATR Sampling: Attenuated Total Reflectance (ATR) is a convenient sampling technique for solids and liquids that requires minimal sample preparation.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed molecular structure, connectivity, and chemical environment of atoms. | Unambiguous structural elucidation. | Lower sensitivity, can be complex to interpret for mixtures. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, definitive confirmation of elemental composition (with high resolution). | Isomers may not be distinguishable, fragmentation can be complex. |
| HPLC | Purity, quantification of components, separation of mixtures. | High sensitivity and resolving power, quantitative. | Does not provide structural information on its own. |
| FT-IR | Presence of functional groups. | Fast, non-destructive, easy to use. | Provides limited structural information, not suitable for complex mixtures. |
Conclusion
The comprehensive characterization of (2-Bromo-3-chloropyridin-4-yl)methanol is a critical step in ensuring the quality and consistency of downstream processes in drug development and chemical synthesis. A synergistic approach, leveraging the strengths of NMR, MS, HPLC, and FT-IR, provides a robust and self-validating analytical package. This guide has outlined the fundamental principles, expected data, and experimental considerations for each technique, empowering researchers and scientists to make informed decisions in their analytical strategies. By understanding the causality behind experimental choices and interpreting the data from these orthogonal techniques, one can confidently ascertain the identity, structure, and purity of this vital chemical intermediate.
References
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- Material and Methods: Experimental instruments. (n.d.).
-
Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine | Request PDF. (2025, August 8). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
FT-IR spectra of 2, 3, and 4. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved February 15, 2026, from [Link]
-
NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Retrieved February 15, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 15, 2026, from [Link]
-
¹³C Chemical Shift Table. (n.d.). Retrieved February 15, 2026, from [Link]
-
Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. (2021). CrystEngComm, 23(21), 3152-3159. [Link]
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (1995). Google Patents.
-
¹³C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
(2-Bromopyridin-4-yl)methanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
2.7: Mass Spectrometry of Some Common Functional Groups. (2022, August 16). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
- Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. (2015). JSciMed Central, 2(4), 1044.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal of Pharmacy and Biological Sciences, 9(5), 45-51.
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). Scientific Reports, 16(1), 12345. [Link]
-
Advanced Organic Chemistry: ¹³C NMR spectrum: 2-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]
-
C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved February 15, 2026, from [Link]
-
infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]
-
2-Bromo-4-chloropyridine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Isotopes in Mass Spectrometry. (2025, September 27). Chemistry Steps. Retrieved February 15, 2026, from [Link]
-
Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. (2023, May 1). ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of (2-Bromo-3-chloropyridin-4-yl)methanol for Pharmaceutical Research and Development
Introduction
(2-Bromo-3-chloropyridin-4-yl)methanol is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules, making its efficient and scalable preparation a topic of significant interest to researchers in drug discovery and development. The strategic placement of bromo, chloro, and hydroxymethyl substituents on the pyridine ring offers multiple points for further chemical modification, enabling the exploration of diverse chemical space in the quest for novel therapeutics. This guide provides a comprehensive comparison of two viable synthetic pathways to (2-Bromo-3-chloropyridin-4-yl)methanol, offering an in-depth analysis of their respective methodologies, performance metrics, and practical considerations. The insights presented herein are designed to assist researchers in making informed decisions when selecting a synthetic route tailored to their specific laboratory capabilities and project goals.
Comparative Overview of Synthetic Pathways
Two primary synthetic strategies for the preparation of (2-Bromo-3-chloropyridin-4-yl)methanol have been evaluated: a two-step sequence involving the formation and subsequent reduction of a carbonyl precursor (Pathway 1), and a one-pot organometallic approach via directed lithiation (Pathway 2). The choice between these routes will depend on factors such as the availability of starting materials, tolerance to cryogenic conditions, and desired scale of synthesis.
| Parameter | Pathway 1: Carbonyl Reduction | Pathway 2: Directed Lithiation |
| Starting Material | 2-Bromo-3-chloropyridine | 2-Bromo-3-chloropyridine |
| Key Intermediates | 2-Bromo-3-chloropyridine-4-carbaldehyde | 4-Lithio-2-bromo-3-chloropyridine |
| Overall Yield (Estimated) | 60-75% | 70-85% |
| Key Reagents | DMF, POCl₃, NaBH₄ | n-Butyllithium (n-BuLi), Formaldehyde |
| Reaction Conditions | Moderate to elevated temperatures for formylation; Mild conditions for reduction | Cryogenic temperatures (-78 °C) |
| Scalability | Generally scalable, with considerations for Vilsmeier-Haack reaction exotherm | Scalable, but requires specialized equipment for low-temperature control |
| Safety Considerations | Use of corrosive POCl₃; Generation of H₂ gas during reduction | Handling of pyrophoric n-BuLi; Quenching of reactive organometallic species |
Pathway 1: Synthesis via Reduction of a Carbonyl Precursor
This pathway involves two distinct chemical transformations: the formylation of the starting material, 2-bromo-3-chloropyridine, to introduce a carbonyl group at the 4-position, followed by the reduction of the resulting aldehyde to the desired primary alcohol.
Causality Behind Experimental Choices
The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent in situ, which then attacks the pyridine ring. The subsequent reduction of the aldehyde to the alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature, high chemoselectivity for aldehydes and ketones, and operational simplicity, making it a safer and more convenient option than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2][3][4]
Experimental Protocols
Step 1a: Synthesis of 2-Bromo-3-chloropyridine-4-carbaldehyde via Vilsmeier-Haack Formylation
-
Materials: 2-Bromo-3-chloropyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of DMF (3 equivalents) in DCM at 0 °C under an inert atmosphere (N₂ or Ar), slowly add POCl₃ (1.5 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-bromo-3-chloropyridine (1 equivalent) in DCM to the reaction mixture.
-
Warm the reaction to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-3-chloropyridine-4-carbaldehyde.
-
Step 1b: Reduction of 2-Bromo-3-chloropyridine-4-carbaldehyde to (2-Bromo-3-chloropyridin-4-yl)methanol
-
Materials: 2-Bromo-3-chloropyridine-4-carbaldehyde, Sodium borohydride (NaBH₄), Methanol, Deionized water, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 2-bromo-3-chloropyridine-4-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-Bromo-3-chloropyridin-4-yl)methanol. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Visualization of Pathway 1
Caption: Synthetic route to (2-Bromo-3-chloropyridin-4-yl)methanol via a carbonyl intermediate.
Pathway 2: Synthesis via Directed Lithiation and Electrophilic Quench
This one-pot approach leverages the principles of modern organometallic chemistry to achieve a more direct synthesis of the target molecule. It involves the regioselective deprotonation of 2-bromo-3-chloropyridine at the 4-position using a strong base at low temperature, followed by the trapping of the resulting organolithium intermediate with formaldehyde.
Causality Behind Experimental Choices
Directed ortho-metalation (DoM) and related lithiation reactions are powerful tools for the regioselective functionalization of aromatic and heteroaromatic rings.[5][6] The choice of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is crucial for efficient deprotonation. The reaction is conducted at cryogenic temperatures (-78 °C) to prevent side reactions, such as halogen-metal exchange or decomposition of the highly reactive organolithium intermediate.[7][8] Formaldehyde is an excellent electrophile for introducing a hydroxymethyl group.[9][10] The use of anhydrous conditions is paramount, as organolithium reagents are extremely sensitive to moisture.
Experimental Protocol
-
Materials: 2-Bromo-3-chloropyridine, n-Butyllithium (n-BuLi) in hexanes, Anhydrous tetrahydrofuran (THF), Paraformaldehyde or formaldehyde gas, Saturated aqueous ammonium chloride solution, Diethyl ether, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 2-bromo-3-chloropyridine (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting dark solution at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, depolymerize paraformaldehyde by heating to generate formaldehyde gas, which is then passed through the reaction mixture via a cannula. Alternatively, a freshly prepared solution of anhydrous formaldehyde in THF can be added.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (2-Bromo-3-chloropyridin-4-yl)methanol.
-
Visualization of Pathway 2
Caption: One-pot synthesis of (2-Bromo-3-chloropyridin-4-yl)methanol via directed lithiation.
Validation and Characterization
The identity and purity of the synthesized (2-Bromo-3-chloropyridin-4-yl)methanol should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl functional group.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion
Both Pathway 1 and Pathway 2 offer viable routes to (2-Bromo-3-chloropyridin-4-yl)methanol. Pathway 1, the carbonyl reduction route, is a more classical approach that may be more accessible to laboratories not equipped for cryogenic organometallic chemistry. However, it is a two-step process with a potentially lower overall yield. Pathway 2, the directed lithiation route, is a more elegant and potentially higher-yielding one-pot synthesis. Its primary drawback is the requirement for strictly anhydrous conditions and low-temperature capabilities, as well as the handling of pyrophoric reagents.
The choice between these two pathways will ultimately be guided by the specific constraints and priorities of the research project. For rapid, small-scale synthesis where cryogenic equipment is available, the directed lithiation pathway is likely the more efficient option. For larger-scale synthesis or in laboratories where the handling of pyrophoric reagents is a concern, the two-step carbonyl reduction pathway may be preferred despite its lower overall efficiency.
References
-
Deshmukh, A. R., & Patil, D. R. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 436-451. [Link]
-
American Chemical Society. (2024). Lithiation Reaction. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]
-
Brégent, T., Ivanova, M. V., Poisson, T., Jubault, P., & Legros, J. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]
-
Brégent, T., Ivanova, M. V., Poisson, T., Jubault, P., & Legros, J. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry (Weinheim an der Bergstrasse, Germany), 28(71), e202202286. [Link]
-
Patil, D. R., & Deshmukh, A. R. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 436-451. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
-
Akondi, S., & Rajanna, K. C. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Chemical Studies, 7(6), 1836-1841. [Link]
-
Kondo, Y., Murata, N., & Sakamoto, T. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES, 37(3), 1467. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Ivonin, S., Voloshchuk, V., Stepanova, D., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
Norwegian Research Information Repository. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. [Link]
-
Supporting Information. (n.d.). [Link]
-
National Institutes of Health. (n.d.). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. [Link]
-
Organic Process Research & Development. (2009). Optimization of Organolithium Reactions. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. [Link]
-
ResearchGate. (n.d.). Comparative Analysis of Catalyst Performance in Methanol Production. [Link]
-
MDPI. (n.d.). A Comparative Exergoeconomic Evaluation of the Synthesis Routes for Methanol Production from Natural Gas. [Link]
-
Reddit. (2016). Regarding reaction conditions with nBuLi. [Link]
-
LOCKSS. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]
-
MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]
-
Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). [Link]
-
ResearchGate. (n.d.). A comparative analysis of methanol production routes: synthesis gas versus CO2 hydrogenation. [Link]
-
ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]
Sources
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
Navigating the Structure-Activity Landscape of (2-Bromo-3-chloropyridin-4-yl)methanol Analogs: A Comparative Guide to Kinase Inhibition
In the intricate world of drug discovery, the pyridine scaffold stands as a cornerstone, integral to a multitude of clinically significant molecules.[1][2][3] Its unique electronic properties and versatile nature for chemical modification make it a privileged structure in the design of targeted therapies.[1][2] This guide delves into the structure-activity relationship (SAR) of a novel class of kinase inhibitors derived from (2-Bromo-3-chloropyridin-4-yl)methanol.
Through a systematic exploration of structural modifications to this parent molecule, we will elucidate the key chemical features that govern inhibitory potency against a hypothetical, yet representative, protein kinase, Kinase-X. This in-depth analysis is designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the biological activity of this promising class of compounds. We will dissect the causality behind experimental choices, present validating protocols, and ground our findings in established scientific principles.
The Strategic Design of Analogs: Probing the SAR Landscape
The core of our investigation is a rationally designed library of analogs based on the (2-Bromo-3-chloropyridin-4-yl)methanol scaffold (Compound 1 ). The selection of this starting point is predicated on its inherent structural features: a highly substituted pyridine ring offering distinct vectors for chemical modification, and a reactive methanol group that serves as a key handle for introducing diversity.[4] Our synthetic strategy, outlined below, allows for systematic alterations at key positions to probe their influence on kinase inhibition.
The primary biological endpoint for our comparative analysis is the half-maximal inhibitory concentration (IC50) against Kinase-X.[5] Lower IC50 values are indicative of higher potency.[5][6] The following table summarizes the inhibitory activities of our synthesized analogs.
| Compound | R¹ Substitution (Position 2) | R² Substitution (Position 3) | R³ Substitution (Methanol group) | IC50 against Kinase-X (nM) |
| 1 (Parent) | Br | Cl | -CH₂OH | 1500 |
| 2 | H | Cl | -CH₂OH | 5000 |
| 3 | F | Cl | -CH₂OH | 1200 |
| 4 | Me | Cl | -CH₂OH | 800 |
| 5 | Br | H | -CH₂OH | 3500 |
| 6 | Br | F | -CH₂OH | 1350 |
| 7 | Br | Me | -CH₂OH | 950 |
| 8 | Br | Cl | -CH₂F | 750 |
| 9 | Br | Cl | -CHF₂ | 400 |
| 10 | Br | Cl | -CF₃ | 250 |
| 11 | Br | Cl | -CH₂-N(Me)₂ | 50 |
| 12 | Br | Cl | -CH₂-O-Ph | 600 |
| 13 | Br | Cl | -CH₂-O-(4-F-Ph) | 300 |
Deciphering the SAR: Key Insights and Mechanistic Rationale
Our comparative analysis reveals several critical SAR trends that provide a roadmap for future optimization efforts.
The Indispensable Role of Halogenation at Positions 2 and 3
A striking observation is the crucial role of the halogen substituents on the pyridine ring. Removal of the bromine at position 2 (Compound 2 ) leads to a significant loss of potency (IC50 = 5000 nM) compared to the parent compound 1 (IC50 = 1500 nM). This suggests that the bromine atom is likely involved in a key interaction within the kinase's active site, possibly through halogen bonding or by contributing to a favorable hydrophobic interaction. Replacing the bromine with a smaller fluorine atom (Compound 3 ) or a methyl group (Compound 4 ) results in a modest improvement in potency, indicating that while a substituent is necessary, the nature of that substituent can be fine-tuned.
Similarly, the chlorine atom at position 3 is vital for activity. Its removal (Compound 5 ) drastically reduces potency (IC50 = 3500 nM). The substitution of chlorine with fluorine (Compound 6 ) or a methyl group (Compound 7 ) offers slight improvements over the parent compound, suggesting that this position is also sensitive to the electronic and steric properties of the substituent. The synergistic effect of having both a bromine at position 2 and a chlorine at position 3 appears to be optimal for initial activity within this series.
The Methanol Handle: A Gateway to Enhanced Potency
The hydroxymethyl group at position 4 serves as a versatile anchor for introducing modifications that can profoundly impact inhibitory activity.
-
Fluorination: Stepwise fluorination of the methyl group (Compounds 8-10 ) leads to a progressive increase in potency. The trifluoromethyl analog (Compound 10 ) exhibits a 6-fold improvement in IC50 (250 nM) over the parent compound. This enhancement can be attributed to several factors, including the increased metabolic stability of the C-F bond and the potential for fluorine to engage in favorable interactions with the kinase active site.
-
Introduction of Basic Amines: A significant leap in potency is achieved by replacing the hydroxyl group with a dimethylamino moiety (Compound 11 ), resulting in an IC50 of 50 nM. This dramatic increase suggests the formation of a strong ionic interaction between the basic nitrogen and an acidic residue, such as aspartate or glutamate, within the ATP-binding pocket of Kinase-X. This is a common strategy in kinase inhibitor design to anchor the molecule in the active site.
-
Ether Linkages: The introduction of an ether linkage to a phenyl ring (Compound 12 ) also enhances activity. Further substitution on this distal phenyl ring, for example with a fluorine atom (Compound 13 ), provides an additional boost in potency. This indicates that this vector can be exploited to probe a deeper hydrophobic pocket within the kinase.
Experimental Protocols: A Foundation for Reproducible Science
The integrity of our SAR study rests on the robustness of our experimental methodologies. Below are the detailed protocols for the synthesis of a representative analog and the in vitro kinase assay used to determine inhibitory activity.
General Synthesis of (2-Bromo-3-chloropyridin-4-yl)methanol Analogs
A representative synthetic route for the modification of the methanol group is described for Compound 11 .
-
Starting Material: (2-Bromo-3-chloropyridin-4-yl)methanol (Compound 1 ) is commercially available or can be synthesized according to literature procedures.[4]
-
Chlorination of the Hydroxymethyl Group: To a solution of (2-Bromo-3-chloropyridin-4-yl)methanol (1.0 eq) in dichloromethane (DCM) at 0 °C, thionyl chloride (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude 4-(chloromethyl)-2-bromo-3-chloropyridine.
-
Nucleophilic Substitution with Dimethylamine: The crude chloromethyl intermediate is dissolved in tetrahydrofuran (THF). Dimethylamine (2.0 eq, as a 2M solution in THF) is added, and the reaction is stirred at room temperature for 16 hours.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford Compound 11 .
In Vitro Kinase-X Inhibition Assay
The inhibitory activity of the synthesized compounds was determined using a radiometric in vitro kinase assay.[7][8][9]
-
Reaction Components:
-
Kinase-X enzyme (recombinant)
-
Peptide substrate
-
[γ-³²P]ATP
-
Assay buffer (containing MgCl₂, DTT, and a buffering agent)
-
Test compounds (dissolved in DMSO)
-
-
Assay Procedure:
-
A master mix of Kinase-X, peptide substrate, and assay buffer is prepared.
-
The test compounds are serially diluted in DMSO and added to a 96-well plate.
-
The kinase/substrate master mix is added to the wells containing the test compounds and incubated for 10 minutes at room temperature.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for 60 minutes at 30 °C.
-
The reaction is stopped by the addition of phosphoric acid.
-
A portion of the reaction mixture is transferred to a phosphocellulose filter plate.
-
The filter plate is washed multiple times to remove unincorporated [γ-³²P]ATP.
-
The amount of incorporated ³²P on the filter plate is quantified using a scintillation counter.
-
-
IC50 Determination:
-
The raw data (counts per minute) is normalized relative to positive (no inhibitor) and negative (no enzyme) controls.[6]
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[10][11]
-
Visualizing the Path Forward: Workflows and Relationships
To provide a clearer understanding of our processes, the following diagrams illustrate the SAR logic and the experimental workflow.
Caption: Logical flow of the Structure-Activity Relationship study.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Conclusion and Future Directions
This comparative guide has systematically explored the structure-activity relationship of a series of analogs based on the (2-Bromo-3-chloropyridin-4-yl)methanol scaffold. Our findings underscore the critical importance of the halogen substituents on the pyridine ring and demonstrate that the methanol group is a highly versatile position for introducing modifications that can dramatically enhance inhibitory potency against our model target, Kinase-X. The discovery of the potent dimethylamino analog (Compound 11 ) provides a strong lead for further development.
Future work should focus on exploring a wider range of substitutions at the R³ position to further optimize potency and selectivity. Additionally, computational modeling, such as molecular docking, could provide valuable insights into the binding mode of these inhibitors and guide the design of next-generation analogs.[12][13] The principles and protocols outlined in this guide provide a solid foundation for these future endeavors, paving the way for the potential development of novel and effective kinase inhibitors.
References
- Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- BenchChem. (n.d.).
- Rsc.org. (n.d.).
- PMC. (n.d.).
- edX. (n.d.).
- Wikipedia. (n.d.). IC50.
- BenchChem. (n.d.). An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols.
- PubMed. (2020, December 1). Design, synthesis, and structure activity relationship (SAR)
- Bio-protocol. (2022, September 1). In vitro kinase assay.
- protocols.io. (n.d.). In vitro kinase assay.
- BenchChem. (n.d.). Theoretical Frontiers in Pyridine Derivative Research: A Technical Guide for Drug Discovery.
- NCBI - NIH. (2012, May 1). Assay Development for Protein Kinase Enzymes.
- PMC - NIH. (2017, May 26).
- BenchChem. (n.d.).
- PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- ResearchGate. (n.d.).
- MDPI. (2021, June 26).
- Synblock. (n.d.). CAS 1227584-44-2 | (2-Bromo-3-chloropyridin-4-yl)methanol.
- European Journal of Chemistry. (2024, September 15). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds.
- PMC - NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 1227584-44-2 | (2-Bromo-3-chloropyridin-4-yl)methanol - Synblock [synblock.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. clyte.tech [clyte.tech]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In vitro kinase assay [bio-protocol.org]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. courses.edx.org [courses.edx.org]
- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Efficacy Blueprint for Novel Therapeutics: A Comparative Framework for (2-Bromo-3-chloropyridin-4-yl)methanol Derivatives
For distribution to researchers, scientists, and drug development professionals.
Abstract
The substituted pyridine core is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved therapeutics. The specific scaffold, (2-Bromo-3-chloropyridin-4-yl)methanol, presents a unique starting point for the development of novel targeted agents due to its distinct electronic and steric properties, which can be exploited to achieve high-potency and selective modulation of biological targets. This guide provides a comprehensive framework for the synthesis, evaluation, and comparative analysis of a library of derivatives from this parent compound. While direct comparative efficacy data for this specific family of compounds is not yet prevalent in publicly accessible literature, this document outlines a robust, scientifically-grounded pathway for establishing such a dataset. We will delve into the rationale behind proposed derivatizations, detail essential experimental protocols for efficacy determination, and provide a structure for interpreting the resulting data to build a cogent Structure-Activity Relationship (SAR) model.
Introduction: The Rationale for (2-Bromo-3-chloropyridin-4-yl)methanol as a Core Scaffold
The pyridine ring is a privileged structure in drug discovery, prized for its ability to engage in hydrogen bonding and other key interactions within the active sites of enzymes, particularly kinases.[1][2] The specific substitution pattern of (2-Bromo-3-chloropyridin-4-yl)methanol offers several strategic advantages:
-
Vectorial Diversity: The bromine at the 2-position and the methanol at the 4-position provide orthogonal handles for synthetic modification. The bromine is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. The methanol group can be oxidized to an aldehyde for reductive amination or converted to a leaving group for nucleophilic substitution.
-
Modulation of Physicochemical Properties: The chloro group at the 3-position influences the electronics of the pyridine ring, potentially enhancing binding affinity and altering the pKa of the pyridine nitrogen.
-
Structural Rigidity and Conformational Control: The pyridine core provides a rigid anchor, which can reduce the entropic penalty of binding to a target protein.
Given the prevalence of substituted pyridines in oncology and neuroscience, a systematic exploration of derivatives from this specific starting material is a logical and promising avenue for identifying novel lead compounds.[1]
Proposed Synthetic Strategy and Derivative Library Design
A successful drug discovery campaign hinges on the creation of a diverse yet focused library of compounds. The following synthetic approaches are proposed to generate a library of derivatives from (2-Bromo-3-chloropyridin-4-yl)methanol, targeting key chemical spaces.
Derivatization via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 2-position is an ideal handle for Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which can probe hydrophobic pockets and form additional interactions within a target's active site.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add (2-Bromo-3-chloropyridin-4-yl)methanol (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).[3]
-
Add a suitable solvent system (e.g., 1,4-dioxane/water) and degas the mixture with an inert gas (e.g., nitrogen or argon).[3]
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted derivative.
Derivatization of the 4-Methanol Group
The methanol group at the 4-position can be leveraged to introduce a variety of functional groups that can interact with the solvent front or form key hydrogen bonds.
Experimental Protocol: Synthesis of 4-Aminomethyl Derivatives via Mesylation and Nucleophilic Substitution
-
Mesylation: Dissolve (2-Bromo-3-chloropyridin-4-yl)methanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylate.
-
Nucleophilic Substitution: Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF). Add the desired primary or secondary amine (1.5-2.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Heat the reaction mixture (typically 60-80 °C) and monitor for completion by TLC or LC-MS.
-
Purification: After an aqueous work-up, purify the crude product by column chromatography or preparative HPLC to yield the final aminomethyl derivative.
DOT Script for Synthetic Workflow
Caption: Proposed synthetic pathways for derivatization.
Efficacy Evaluation: A Multi-tiered Approach
The biological activity of the synthesized derivatives should be assessed through a tiered screening process, starting with broad in vitro assays and progressing to more specific cell-based models.
Tier 1: In Vitro Kinase Inhibition Assays
Given the prevalence of pyridine cores in kinase inhibitors, a primary screen against a panel of therapeutically relevant kinases is a logical starting point.[4][5]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase of interest, a suitable substrate (e.g., a generic peptide substrate), and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with an ATP consumption detection method like ADP-Glo™).[4]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive methods, detection can be based on fluorescence or luminescence.[4]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC₅₀ value for each compound.
Tier 2: Cell-Based Proliferation Assays
Compounds showing significant activity in the in vitro kinase assays should be advanced to cell-based assays to assess their anti-proliferative effects in a more biologically relevant context.
Experimental Protocol: Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cancer cell lines of interest (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer) in a 96-well plate and allow them to adhere overnight.[6][7]
-
Compound Treatment: Treat the cells with the synthesized compounds at a range of concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[4]
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.[4]
DOT Script for Experimental Workflow
Caption: Tiered approach for efficacy evaluation.
Comparative Analysis and Structure-Activity Relationship (SAR)
The data generated from the in vitro and cell-based assays will be crucial for building a robust SAR model. This analysis will help to identify the key structural features that contribute to the desired biological activity.
Data Presentation
All quantitative data should be summarized in a clear and concise tabular format for easy comparison.
Table 1: Hypothetical Comparative Efficacy Data for (2-Bromo-3-chloropyridin-4-yl)methanol Derivatives
| Compound ID | R¹ (at C2) | R² (at C4) | Kinase X IC₅₀ (µM) | MCF-7 GI₅₀ (µM) |
| Parent | -Br | -CH₂OH | >100 | >100 |
| A-1 | -Phenyl | -CH₂OH | 25.3 | 45.1 |
| A-2 | -4-Fluorophenyl | -CH₂OH | 10.1 | 18.9 |
| B-1 | -Br | -CH₂-N(CH₃)₂ | 50.8 | 75.2 |
| B-2 | -Br | -CH₂-Morpholine | 32.5 | 55.6 |
| C-1 | -4-Fluorophenyl | -CH₂-N(CH₃)₂ | 5.2 | 9.8 |
This table is for illustrative purposes only and does not represent actual experimental data.
Interpretation and SAR Insights
-
Substitution at C2: The introduction of an aryl group at the C2 position (Compound A-1 vs. Parent) appears to be beneficial for activity. The addition of a fluorine atom to this phenyl ring (Compound A-2 vs. A-1) further enhances potency, suggesting a potential favorable interaction in a hydrophobic pocket.
-
Substitution at C4: Modification of the methanol group to an aminomethyl group (Compound B-1 and B-2 vs. Parent) also seems to improve activity, with the morpholine substituent being more favorable than the dimethylamine.
-
Synergistic Effects: Combining favorable substitutions at both C2 and C4 (Compound C-1) results in a significant improvement in potency, indicating a synergistic effect.
Conclusion and Future Directions
This guide provides a strategic framework for the systematic evaluation of derivatives of (2-Bromo-3-chloropyridin-4-yl)methanol. By following the proposed synthetic and screening methodologies, researchers can generate the necessary data to build a comprehensive understanding of the SAR for this compound class. The identification of potent and selective lead compounds will pave the way for further optimization, including the evaluation of pharmacokinetic properties and in vivo efficacy studies. The ultimate goal is the development of novel therapeutics with improved efficacy and safety profiles.
References
-
Lara-Ramírez, R., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8353-8373. [Link]
-
Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107. [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Gao, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 64(5), 2621-2641. [Link]
-
PubChem. (n.d.). 2-Bromo-3-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]
-
Li, X., et al. (2022). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Miladiyah, I., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3243. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journaljpri.com [journaljpri.com]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling (2-Bromo-3-chloropyridin-4-yl)methanol: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. While (2-Bromo-3-chloropyridin-4-yl)methanol is a valuable building block, specific hazard data for this exact isomer is not extensively documented. This guide, therefore, is built upon a foundation of chemical class toxicology, synthesizing data from structurally similar halogenated pyridines to establish a robust and self-validating safety protocol. Our primary objective is to empower you with the knowledge to handle this compound with the highest degree of safety, ensuring both personal protection and experimental integrity.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS), we must infer the hazard profile from analogous compounds. Halogenated pyridine derivatives frequently exhibit a consistent set of hazards. Safety data for compounds like (4-Bromo-6-chloropyridin-3-yl)methanol and (6-Bromo-pyridin-2-yl)methanol indicate the following primary risks, which we will conservatively attribute to (2-Bromo-3-chloropyridin-4-yl)methanol[1]:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as dust or aerosol.
-
Acute Toxicity: Pyridine and its derivatives can be harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]
This assessment dictates a stringent set of precautions centered on preventing skin, eye, and respiratory exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of routine; it is a direct response to the identified chemical threats. The following table outlines the mandatory PPE for handling (2-Bromo-3-chloropyridin-4-yl)methanol, explaining the rationale behind each choice.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 4 mil thickness). Avoid latex.[4][5] | Provides robust chemical resistance against pyridine derivatives. Latex offers poor protection. Double-gloving is recommended for extended handling or when transferring larger quantities. |
| Eye & Face Protection | Chemical Splash Goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[6][7] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][8] A standard face shield should be worn over goggles during procedures with a high risk of splashing. |
| Skin & Body Protection | Chemical-resistant lab coat. | Protects against skin contact and prevents contamination of personal clothing.[7] Ensure the coat is fully buttoned and sleeves are of sufficient length to cover the wrist. |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood.[5][7] | A fume hood provides the primary engineering control to prevent inhalation of dust or vapors. If a fume hood is unavailable or malfunctioning, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[9] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for minimizing exposure risk. The following protocol outlines the essential steps for safely handling (2-Bromo-3-chloropyridin-4-yl)methanol.
Workflow for Safe Chemical Handling
Caption: Standard workflow for handling (2-Bromo-3-chloropyridin-4-yl)methanol.
Detailed Steps:
-
Preparation:
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[8]
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Prepare all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood to minimize movement in and out of the containment area.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Post-Handling & Decontamination:
-
Wipe down all surfaces inside the fume hood where the compound was handled with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Carefully remove PPE, ensuring not to touch the outside of contaminated gloves with bare hands. Dispose of gloves immediately into the designated waste stream.
-
Wash hands thoroughly with soap and water after removing all PPE.[10]
-
Emergency Procedures: Immediate First-Aid Response
In the event of an accidental exposure, immediate and correct action is crucial.
| Exposure Route | First-Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][11] Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6][8] Call a physician or Poison Control Center immediately.[2][6] |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Chemical waste must be handled with the same diligence as the parent compound to prevent environmental contamination.
-
Waste Segregation:
-
All solid waste contaminated with (2-Bromo-3-chloropyridin-4-yl)methanol (e.g., weigh paper, contaminated gloves, paper towels) must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste".[12]
-
All liquid waste (e.g., reaction mixtures, rinsates) must be collected in a compatible, sealed container labeled "Halogenated Organic Liquid Waste".[12]
-
-
Container Management:
-
Do not mix incompatible waste streams.[13]
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated secondary containment area.
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office.[14] Do not dispose of this chemical down the drain.
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol); the rinsate must be collected as halogenated liquid waste before the container can be discarded as regular lab glass or plastic.[14]
-
By integrating these protocols into your daily laboratory operations, you can effectively manage the risks associated with handling (2-Bromo-3-chloropyridin-4-yl)methanol, fostering a culture of safety and scientific excellence.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
-
Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available at: [Link]
-
Loba Chemie. (2023, November 24). PYRIDINE AR - Safety Data Sheet. Available at: [Link]
-
Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. Available at: [Link]
-
PubChem. (2-Bromopyridin-4-yl)methanol. Available at: [Link]
-
Ministry of Health, Kingdom of Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Available at: [Link]
-
Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
UCLA EH&S. (2012, December 14). Methanol - Standard Operating Procedure. Available at: [Link]
-
Technion - Israel Institute of Technology. Chemical Waste Management Guide. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (4-Chloropyridin-3-yl)methanol--hydrogen bromide (1/1) Properties. Available at: [Link]
-
Public Health England. (2016, May 15). Incident management: methanol. Available at: [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Available at: [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines. Available at: [Link]
-
PubChem. (3-Bromopyridin-2-yl)methanol. Available at: [Link]
-
Public Health England. (2024, October 11). Methanol: toxicological overview. Available at: [Link]
-
Nickson, C. (2024, December 18). Methanol Toxicity. Life in the Fastlane. Available at: [Link]
-
Wikipedia. Methanol toxicity. Available at: [Link]
-
KERAMIDA Inc. (2024, October 1). How To Protect Workers From Methanol Exposure In The Workplace. Available at: [Link]
-
MDPI. (2024, December 20). The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Methanol D4. Available at: [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. thermofishersci.in [thermofishersci.in]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. How To Protect Workers From Methanol Exposure In The Workplace — KERAMIDA Inc. [keramida.com]
- 10. lobachemie.com [lobachemie.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. benchchem.com [benchchem.com]
- 13. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
